molecular formula C29H19N3 B13728407 4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine

4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine

Cat. No.: B13728407
M. Wt: 409.5 g/mol
InChI Key: HBEYOIGNDGDLJO-UHFFFAOYSA-N
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Description

4-Phenanthren-9-yl-2,6-dipyridin-2-ylpyridine is a novel terpyridine derivative where the 4' position is functionalized with a phenanthren-9-yl group. This design integrates the robust metal-chelating capability of the terpyridine motif with the extended, rigid aromatic surface of the phenanthrene moiety. Such a structure is highly valuable in supramolecular chemistry and materials science research. Potential applications include its use as a precursor for constructing metallosupramolecular polymers and complexes, or as a building block in the development of organic electronic materials, where the phenanthrene group can influence π-π stacking and charge transport properties. Researchers also utilize similar compounds in the synthesis of sensors and photophysical studies, where the extended conjugation can lead to modified luminescent characteristics. Like its structural analogs, this compound is intended for research purposes only and is not for diagnostic or therapeutic use. Proper handling procedures, including the use of personal protective equipment and adherence to safe storage practices in a cool, dry, and well-ventilated place, are recommended.

Properties

Molecular Formula

C29H19N3

Molecular Weight

409.5 g/mol

IUPAC Name

4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine

InChI

InChI=1S/C29H19N3/c1-2-10-22-20(9-1)17-25(24-12-4-3-11-23(22)24)21-18-28(26-13-5-7-15-30-26)32-29(19-21)27-14-6-8-16-31-27/h1-19H

InChI Key

HBEYOIGNDGDLJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6

Origin of Product

United States

Preparation Methods

Suzuki Coupling Using Phenanthren-9-ylboronic Acid and Bromopyridines

The most reported and effective method for synthesizing 4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine involves Suzuki coupling between phenanthren-9-ylboronic acid and brominated pyridine derivatives under palladium catalysis.

Typical Reaction Conditions:

Parameter Details
Boronic Acid Phenanthren-9-ylboronic acid (CAS 68572-87-2)
Bromopyridine Substrate 2-bromo-4-methylpyridine or 2-bromo-4-(trifluoromethyl)pyridine
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
Base Potassium carbonate (aqueous 2M solution)
Solvent Tetrahydrofuran (THF) and water mixture or 2-ethoxyethanol
Temperature 80 °C (THF/H2O system) or reflux at 130 °C (2-ethoxyethanol)
Atmosphere Inert atmosphere (nitrogen)
Reaction Time 24 hours (THF/H2O system) or overnight (2-ethoxyethanol)
Purification Liquid-liquid extraction, silica gel filtration, column chromatography, recrystallization

Representative Example:

  • A mixture of phenanthren-9-ylboronic acid (1.00 g, 4.503 mmol), 2-bromo-4-methylpyridine (0.85 g, 4.954 mmol), Pd(PPh3)4 (0.05 g, 1 mol%), potassium carbonate (15 mL, 2 M aqueous solution), and THF (30 mL) was heated under nitrogen at 80 °C for 24 hours.
  • After cooling, the reaction mixture was extracted with dichloromethane and water.
  • The crude product was purified by celite-silica gel filtration using toluene, followed by column chromatography on silica gel with hexane/ethyl acetate (15:1) as eluent.
  • Yield: 97.5% of the desired product was obtained.

Alternative Conditions:

  • Using 2-ethoxyethanol as solvent and 2-bromo-4-(trifluoromethyl)pyridine as the coupling partner, refluxing overnight at 130 °C under nitrogen atmosphere yielded 97.5% of the ligand after similar purification steps.

Cross-Coupling Variations and Ligand Functionalization

Other synthetic routes involve variations in the pyridine substituents and boronic acid partners to tune electronic properties. For example, substitution with trifluoromethyl groups or methyl groups on the pyridine ring has been reported with high yields (89.3% to 97.5%) using similar Suzuki coupling protocols.

Purification and Characterization

Purification typically involves:

  • Liquid-liquid extraction to separate organic and aqueous layers.
  • Celite-silica gel filtration to remove palladium catalyst residues.
  • Column chromatography on silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate or methanol/dichloromethane mixtures).
  • Recrystallization from solvents such as methanol or toluene to improve purity.

Characterization data such as ^1H NMR confirm the structure and purity of the ligand, with characteristic aromatic proton signals consistent with the phenanthrene and pyridine moieties.

Research Findings and Analysis

  • The Suzuki coupling reaction is the most reliable and high-yielding method for preparing this compound.
  • Reaction conditions are mild to moderate, typically requiring inert atmosphere and elevated temperatures (80–130 °C).
  • The choice of solvent influences reaction time and yield; 2-ethoxyethanol can allow higher temperature reflux and shorter reaction times.
  • Potassium carbonate is an effective base for these reactions, facilitating the transmetalation step in Suzuki coupling.
  • The phenanthren-9-ylboronic acid is a key intermediate, synthesized or commercially available, and its quality directly impacts the final ligand yield.
  • Purification techniques are critical to remove palladium residues and by-products, ensuring the ligand's suitability for coordination chemistry applications.

Summary Table of Preparation Conditions and Yields

Entry Boronic Acid Derivative Bromopyridine Substrate Solvent Temperature Time Catalyst (Pd) Base Yield (%) Notes
1 Phenanthren-9-ylboronic acid 2-bromo-4-methylpyridine THF/H2O 80 °C 24 h Pd(PPh3)4 (1 mol%) K2CO3 (2M aq.) 97.5 Inert atmosphere, column chromatography
2 Phenanthren-9-ylboronic acid 2-bromo-4-(trifluoromethyl)pyridine 2-ethoxyethanol Reflux 130 °C Overnight Pd(PPh3)4 (1 mol%) K2CO3 (2M aq.) 97.5 Recrystallization step included
3 Phenanthren-9-ylboronic acid 2-bromo-4-(trifluoromethyl)pyridine THF/H2O 80 °C 24 h Pd(PPh3)4 (1 mol%) K2CO3 (2M aq.) 89.3 Similar purification procedures

Chemical Reactions Analysis

Types of Reactions

4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated solvents and catalysts like palladium on carbon are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction could produce phenanthrene-based alcohols.

Scientific Research Applications

Coordination Chemistry

The compound serves as a versatile ligand in coordination chemistry. Its nitrogen atoms can coordinate with metal ions, forming stable complexes that exhibit unique electronic properties. These metal complexes are useful in catalysis and material science.

Organic Photovoltaics

Research indicates that compounds like 4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine can be utilized in organic photovoltaic cells due to their ability to facilitate charge transfer processes. Their extended π-conjugation enhances light absorption and improves efficiency.

Fluorescent Probes

A study demonstrated the use of this compound as a fluorescent probe for biological imaging. The presence of multiple aromatic systems allows for strong fluorescence properties, which can be utilized in cellular imaging applications.

Herbicidal Activity

Recent research has explored the herbicidal potential of derivatives based on the structure of this compound. Compounds designed from this scaffold exhibited significant inhibitory effects on weed growth, suggesting applications in agriculture as herbicides.

Application AreaSpecific Use CaseResults/Findings
Coordination ChemistryMetal complexesEnhanced catalytic activity
Organic PhotovoltaicsCharge transfer materialsImproved efficiency in solar cells
Biological ImagingFluorescent probesEffective cellular imaging capabilities
AgricultureHerbicide developmentSignificant inhibition of weed growth

Mechanism of Action

The mechanism by which 4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in various catalytic processes and exhibit unique electronic properties. The molecular targets and pathways involved depend on the specific application, such as catalysis or material science .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between 4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine and analogous terpyridine derivatives:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound Phenanthren-9-yl, 2-pyridinyl (×2) ~450–500 (estimated) Not reported Coordination chemistry, drug discovery
4'-(4-Methylphenyl)-2,2':6',2''-terpyridine 4-Methylphenyl, 2-pyridinyl (×2) 363.43 Not reported Luminescent materials, catalysis
4'-Chloro-2,2':6',2''-terpyridine Chloro, 2-pyridinyl (×2) 328.78 148–152 Metal coordination, sensor development
2,6-Diphenyl-4-(2-thienyl)-1,4-dihydropyridine-3,5-dicarbonitrile Phenyl (×2), thienyl, dicarbonitrile 450.50 Not reported Biomedical studies, crystallography

Key Observations :

  • Electronic Properties : Chloro substituents (electron-withdrawing) contrast with phenanthrenyl (electron-donating), altering redox behavior and ligand-metal interactions .
Analytical Data
Parameter This compound 4'-Chloro-2,2':6',2''-terpyridine 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine
IR (cm⁻¹) Not reported Not reported 1650–1750 (C=O), 3100–3300 (N-H)
¹H-NMR (δ, ppm) Not reported Not reported 6.8–8.5 (aromatic H), 4.5–5.5 (NH₂)
X-ray Diffraction Not reported Yes Yes

Note: The phenanthrenyl derivative’s characterization data (e.g., NMR, IR) are absent in the evidence, suggesting a gap in published studies.

Physicochemical Properties

  • Melting Points : Chloro-substituted terpyridines exhibit lower melting points (148–152°C) compared to nitro- or bromo-substituted analogs (268–287°C) . The phenanthrenyl derivative’s melting point is expected to be higher due to increased molecular rigidity.
  • Solubility : Bulky phenanthrenyl groups likely reduce solubility in polar solvents compared to methyl- or chloro-substituted terpyridines .

Theoretical and Computational Studies

  • 2,6-Distyrylpyridine : DFT studies reveal planar geometries with extended conjugation, supporting applications in optoelectronics .
  • 4-Styrylpyridine : Ab initio calculations highlight charge transfer between styryl and pyridine moieties, relevant for photophysical applications .
  • Phenanthrenyl Derivative: No computational data are available, but analogous studies predict strong intermolecular π-π stacking due to the phenanthrene group.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine, and how are intermediates optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with precursors like 2-acetylpyridine and aromatic aldehydes. Key steps include:

Intermediate Preparation : Formation of terpyridine cores via condensation reactions under controlled temperatures (e.g., reflux in ethanol at 80°C for 12 hours) .

Functionalization : Coupling phenanthrene groups using Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions .

Purification : Column chromatography with silica gel and dichloromethane/methanol gradients to isolate high-purity products .

  • Critical Parameters : Solvent polarity, catalyst loading, and reaction time significantly impact yields. For example, excessive heating can lead to side reactions in terpyridine formation .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) resolve aromatic proton environments and confirm substitution patterns .
  • X-ray Crystallography : Single-crystal analysis determines bond lengths (e.g., C–C = 1.40–1.48 Å) and dihedral angles between pyridine and phenanthrene moieties .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z = 532.22 [M+H]⁺) and fragmentation patterns .
    • Data Interpretation : Crystallographic data may reveal π-π stacking interactions between aromatic rings, critical for material science applications .

Q. What safety protocols are critical when handling intermediates during synthesis?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation of fine particulates .
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile solvents (e.g., dichloromethane) .
  • Waste Disposal : Segregate halogenated waste (e.g., from cross-coupling reactions) in designated containers for incineration .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for high-yield synthesis?

  • Methodological Answer :

  • Variable Selection : Test factors like temperature (60–100°C), catalyst concentration (1–5 mol%), and solvent polarity (THF vs. toluene) .
  • Design Matrix : Use a 2³ factorial design to evaluate interactions between variables. For example:
RunTemp (°C)Catalyst (mol%)SolventYield (%)
1601THF45
21005Toluene82
  • Analysis : Response surface methodology identifies optimal conditions (e.g., 95°C, 3 mol% catalyst, toluene) .

Q. How do computational strategies integrate with experimental data to resolve structural contradictions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict bond angles and compare with crystallographic data. Discrepancies >5% may indicate experimental artifacts .
  • Feedback Loops : Refine computational models using experimental NMR chemical shifts (δ 7.2–8.5 ppm for aromatic protons) to validate electron density distributions .

Q. How does the compound’s coordination geometry influence its photophysical properties in material science?

  • Methodological Answer :

  • Metal Coordination : The terpyridine core binds transition metals (e.g., Ru²⁺, Fe²⁺), forming octahedral complexes. Luminescence quenching in Ru complexes correlates with ligand-to-metal charge transfer (LMCT) .
  • Structure-Property Relationships :
Metal IonEmission λ (nm)Lifetime (ns)Application
Ru²⁺620350OLEDs
Fe²⁺N/A<10Catalysis
  • Advanced Characterization : Time-resolved fluorescence spectroscopy quantifies excited-state dynamics .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer :

  • Source Identification : Check for solvent effects (e.g., chloroform vs. DMSO shifting NMR peaks) or crystal packing distortions in XRD .
  • Multi-Technique Validation : Cross-reference DFT-predicted IR stretches (e.g., 1600 cm⁻¹ for C=N) with experimental FTIR to resolve ambiguities .

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